molecular formula C15H22O4 B608133 Isoleptospermone CAS No. 5009-05-2

Isoleptospermone

Cat. No. B608133
CAS RN: 5009-05-2
M. Wt: 266.34
InChI Key: ZDZMTTISWJCOAE-UHFFFAOYSA-N
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Description

Isoleptospermone is a bioactive chemical.

Scientific Research Applications

Photolysis and Environmental Behavior

Isoleptospermone, along with other natural β-triketones, exhibits interesting environmental behaviors, particularly in water. In aqueous solutions, these compounds, including this compound, can undergo slow dark oxidation and photolysis. The half-lives of β-triketones like this compound in surface waters are estimated to be between 7 and 23 days. This property could have implications for their environmental impact and potential use in water treatment or as environmental markers (Trivella et al., 2015).

In Planta Mechanism of Action

This compound, as a natural β-triketone, has a specific mechanism of action within plants. It inhibits the enzyme p-hydrophyphenylpyruvate dioxygenase, which is the same target as that of certain commercial herbicides. Its herbicidal activity results in bleaching and significant growth reduction in treated plants. Understanding the mechanism of this compound could provide insights into developing new herbicides or plant growth regulators (Owens et al., 2013).

properties

CAS RN

5009-05-2

Molecular Formula

C15H22O4

Molecular Weight

266.34

IUPAC Name

2,2,4,4-tetramethyl-6-(2-methylbutanoyl)cyclohexane-1,3,5-trione

InChI

InChI=1S/C15H22O4/c1-7-8(2)10(16)9-11(17)14(3,4)13(19)15(5,6)12(9)18/h8-9H,7H2,1-6H3

InChI Key

ZDZMTTISWJCOAE-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)C1C(=O)C(C(=O)C(C1=O)(C)C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Isoleptospermone; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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